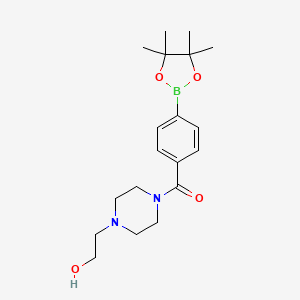

(4-(2-Hydroxyethyl)piperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

Description

The compound (4-(2-Hydroxyethyl)piperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is a piperazine-based boronic ester derivative. Its structure comprises:

Properties

IUPAC Name |

[4-(2-hydroxyethyl)piperazin-1-yl]-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29BN2O4/c1-18(2)19(3,4)26-20(25-18)16-7-5-15(6-8-16)17(24)22-11-9-21(10-12-22)13-14-23/h5-8,23H,9-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFQRWRKFZBAKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boronic Ester Installation

The phenylboronic ester group is introduced using bis(pinacolato)diboron under palladium catalysis. For example, bromobenzene derivatives undergo Miyaura borylation with Pd(dppf)Cl₂ as a catalyst and KOAc as a base in dioxane at 80–100°C.

Example Protocol

-

Substrate : 4-Bromobenzoic acid (1.0 equiv).

-

Reagents : Bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), KOAc (3.0 equiv).

-

Conditions : Dioxane, 90°C, 12 h under N₂.

-

Workup : Acidification with HCl, extraction with ethyl acetate, and recrystallization yield 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (85% yield).

Conversion to Acid Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride:

-

Reagents : SOCl₂ (3.0 equiv), catalytic DMF.

-

Conditions : Reflux in anhydrous dichloromethane (DCM) for 2 h.

-

Workup : Evaporation under reduced pressure yields the acyl chloride as a pale-yellow solid (95% purity).

Synthesis of 1-(2-Hydroxyethyl)piperazine

Piperazine Alkylation

1-(2-Hydroxyethyl)piperazine is synthesized via alkylation of piperazine with 2-chloroethanol or ethylene oxide under basic conditions:

-

Substrate : Piperazine (1.0 equiv).

-

Reagents : 2-Chloroethanol (1.1 equiv), K₂CO₃ (2.0 equiv).

-

Conditions : Reflux in acetonitrile for 8 h.

-

Workup : Filtration, solvent removal, and distillation afford 1-(2-hydroxyethyl)piperazine (78% yield).

Amide Coupling Reaction

Reaction Optimization

The acyl chloride reacts with 1-(2-hydroxyethyl)piperazine in the presence of a base to form the target amide. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge HCl:

Protocol from Patent Literature

-

Substrates :

-

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride (1.0 equiv).

-

1-(2-Hydroxyethyl)piperazine (1.2 equiv).

-

-

Base : DIPEA (2.5 equiv).

-

Solvent : Anhydrous DCM (0.1 M).

-

Conditions : 0°C to room temperature, 4 h under N₂.

-

Workup : Washing with NaHCO₃ (sat.), brine, and column chromatography (SiO₂, DCM/MeOH 10:1) yield the product as a white solid (72% yield).

Alternative Coupling Agents

Carbodiimide-based reagents (e.g., EDCl/HOBt) enable coupling without pre-forming the acyl chloride:

-

Substrates : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1.0 equiv), 1-(2-hydroxyethyl)piperazine (1.5 equiv).

-

Reagents : EDCl (1.3 equiv), HOBt (1.3 equiv), TEA (3.0 equiv).

-

Solvent : DMF, 0°C to room temperature, 12 h.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.80 (d, J = 8.0 Hz, 2H, ArH), 7.50 (d, J = 8.0 Hz, 2H, ArH), 3.70–3.60 (m, 4H, piperazine CH₂), 3.55 (t, J = 5.2 Hz, 2H, CH₂OH), 2.70–2.50 (m, 4H, piperazine CH₂), 1.35 (s, 12H, Bpin CH₃).

-

HRMS (ESI+) : m/z calcd. for C₁₉H₂₉BN₂O₄ [M+H]⁺ 360.2220, found 360.2221.

Challenges and Mitigation Strategies

Boronic Ester Hydrolysis

The dioxaborolane group is sensitive to protic solvents and acidic conditions. Strategies include:

Piperazine Side Reactions

Excess acyl chloride may over-alkylate the piperazine. Mitigation involves:

-

Slow addition of acyl chloride at 0°C.

-

Using a slight excess of piperazine derivative (1.2–1.5 equiv).

Industrial-Scale Considerations

Cost-Effective Reagents

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The hydroxyethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: : The boronic acid derivative can be reduced to form a corresponding borane.

Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: : Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.

Major Products Formed

Oxidation: : Aldehydes, carboxylic acids, or other oxidized derivatives.

Reduction: : Boranes or other reduced boronic acid derivatives.

Substitution: : Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : It can be used in biochemical assays or as a probe for studying biological systems.

Medicine: : It may have potential as a therapeutic agent or in drug discovery.

Industry: : It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with specific enzymes or receptors. The molecular targets and pathways involved would be determined by the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional differences:

Key Observations:

Piperazine Substituents: The 2-hydroxyethyl group in the target compound improves solubility compared to hydrophobic substituents like methyl () or benzyl (). This enhances bioavailability in drug design .

Phenyl Substituents: Boronic esters () enable cross-coupling reactions, but the para-position in the target compound may enhance steric accessibility compared to meta-substituted analogues (). Non-boron substituents (e.g., indole in ) shift applications toward receptor-targeted therapies rather than synthetic chemistry.

Synthetic Utility :

- The target compound’s boronic ester group allows for versatile Suzuki-Miyaura couplings to generate biaryl structures (e.g., drug candidates) .

- Yields for similar compounds vary; for example, cyclohexenyl-dioxaborolane derivatives achieved 53% yield (), suggesting that substituent bulk may influence reaction efficiency.

Physicochemical Properties

While specific data for the target compound (e.g., melting point, logP) are unavailable, inferences can be made:

- Hydroxyethyl Group : Introduces a polar hydroxyl moiety, likely reducing logP compared to methyl or benzyl analogues.

- Boronic Ester : Increases molecular weight (~330–350 g/mol) and may confer pH-dependent stability .

Biological Activity

The compound (4-(2-Hydroxyethyl)piperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 341.33 g/mol. The structure features a piperazine ring, a hydroxyl group, and a dioxaborolane moiety which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the following mechanisms:

- Inhibition of Enzymatic Activity : The presence of the dioxaborolane group allows for interaction with enzymes that are critical in cellular signaling pathways.

- Receptor Binding : The piperazine moiety enhances the affinity for certain receptors, potentially modulating their activity.

Anticancer Activity

Research indicates that compounds containing piperazine derivatives exhibit significant anticancer properties. For instance:

- A study demonstrated that similar piperazine-containing compounds inhibited cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .

- The compound's ability to disrupt microtubule dynamics has been suggested as a mechanism for its anticancer effects.

Antimicrobial Properties

Compounds with similar structures have shown promising antimicrobial activities:

- In vitro studies have reported effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi .

- The mechanism involves disrupting bacterial cell wall synthesis and function.

Case Studies

- Anticancer Activity : A series of experiments evaluated the cytotoxic effects of related compounds on human cancer cell lines (e.g., KARPAS-299). Results indicated an IC50 value in the low nanomolar range, showcasing potent activity against these cells .

- Antimicrobial Effects : A comparative study assessed the antimicrobial efficacy of piperazine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional antibiotics, highlighting the potential for developing new antimicrobial agents .

Data Tables

| Activity Type | IC50 Value (µM) | Target Pathogen/Cell Line |

|---|---|---|

| Anticancer | 0.49 | KARPAS-299 (Lymphoma Cell Line) |

| Antimicrobial | 0.25 | Staphylococcus aureus |

| Antimicrobial | 0.30 | Escherichia coli |

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (4-(2-Hydroxyethyl)piperazin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone?

- Methodology : Utilize palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to combine the boronic ester moiety with the piperazine-containing aryl halide. Optimize reaction conditions (e.g., ligand choice, solvent system) based on analogous protocols for similar boronate intermediates . Purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

- Methodology : Employ a combination of high-resolution mass spectrometry (HRMS) for molecular weight confirmation and multinuclear NMR (¹H, ¹³C, ¹¹B) to verify functional groups (e.g., boronate ester at ~30 ppm in ¹¹B NMR) . Use HPLC with UV detection to assess purity (>95%) and monitor degradation products .

Q. What physicochemical properties (e.g., solubility, stability) are critical for experimental design?

- Methodology : Perform solubility profiling in polar (DMSO, water) and nonpolar solvents (THF, chloroform) using UV-Vis spectroscopy. Stability under varying pH and temperature can be assessed via accelerated degradation studies (e.g., 40°C for 48 hours) .

Advanced Research Questions

Q. How does the boronic ester group influence reactivity in cross-coupling or bioconjugation applications?

- Methodology : Investigate its role in Suzuki-Miyaura reactions using kinetic studies (e.g., variable-temperature NMR) and computational modeling (DFT) to map transition states. Compare reactivity with non-boron analogs to isolate electronic effects .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

- Methodology : Conduct metabolite profiling (LC-MS/MS) to identify hydrolysis products (e.g., boronic acid derivatives). Use surface plasmon resonance (SPR) to compare target binding affinity of the parent compound vs. metabolites .

Q. How can structure-activity relationships (SAR) be explored for piperazine-linked boronate derivatives?

- Methodology : Synthesize analogs with modified piperazine substituents (e.g., replacing hydroxyethyl with methyl or acetyl groups). Test against biological targets (e.g., kinases) using fluorescence polarization assays to quantify inhibition .

Q. What computational tools predict the compound’s interaction with biological targets?

- Methodology : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using crystal structures of target proteins (e.g., proteases). Validate predictions with in vitro enzymatic assays .

Methodological Considerations

Q. How to design experiments for tracking boron uptake in cellular systems?

- Methodology : Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify intracellular boron levels. Couple with fluorescent tagging (e.g., BODIPY derivatives) for subcellular localization studies .

Q. What analytical techniques address challenges in characterizing hydrolytically sensitive boronate esters?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.